Product packaging for acetyl-AMP(Cat. No.:)

acetyl-AMP

Cat. No.: B1262862
M. Wt: 388.25 g/mol
InChI Key: UBPVOHPZRZIJHM-WOUKDFQISA-M
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Description

Acetyl-adenosine-5'-monophosphate (acetyl-AMP) is a central, enzyme-bound intermediate in the reaction cascade catalyzed by AMP-forming acetyl-coenzyme A synthetase (Acs, EC 6.2.1.1) . This class of enzymes activates acetate to form acetyl-CoA, a fundamental metabolite at the intersection of anabolic and catabolic pathways . The synthesis occurs via a two-step mechanism: first, the enzyme catalyzes the reaction of acetate with ATP to form the this compound intermediate and release pyrophosphate (PPi); second, the acetyl group is transferred from this compound to the sulfhydryl group of coenzyme A (CoA), yielding the final product, acetyl-CoA, and AMP . As a stable analog or a trapped intermediate, this compound is an essential tool for researching the structure and kinetics of acyl-adenylate-forming enzymes, a superfamily that includes not only acetyl-CoA synthetases but also other ligases and non-ribosomal peptide synthetases . Studies utilizing this compound have been critical for crystallizing and understanding the different conformational states of these enzymes, particularly the "adenylation conformation" adopted for the first half-reaction . Furthermore, research indicates that regulators like cyclic AMP (cAMP) can inhibit acetyl-CoA synthetase activity by binding competitively to the enzyme's ATP/AMP pocket, highlighting the functional importance of this site and the relevance of this compound in studies of metabolic regulation . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15N5O8P- B1262862 acetyl-AMP

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15N5O8P-

Molecular Weight

388.25 g/mol

IUPAC Name

acetyl [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/C12H16N5O8P/c1-5(18)25-26(21,22)23-2-6-8(19)9(20)12(24-6)17-4-16-7-10(13)14-3-15-11(7)17/h3-4,6,8-9,12,19-20H,2H2,1H3,(H,21,22)(H2,13,14,15)/p-1/t6-,8-,9-,12-/m1/s1

InChI Key

UBPVOHPZRZIJHM-WOUKDFQISA-M

Isomeric SMILES

CC(=O)OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

CC(=O)OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Origin of Product

United States

Preparation Methods

Chemical Synthesis of Acetyl-AMP

Acylation of Adenosine 3'-Monophosphate

The most well-documented chemical synthesis of this compound involves the acylation of adenosine 3'-monophosphate (A3'P) with 1-acetylimidazole. This method, reported in a Royal Society of Chemistry study, proceeds under mild aqueous conditions.

Reaction Conditions

A solution of A3'P (sodium salt, 20 mg, 0.058 mmol) and 1-acetylimidazole (14 mg, 0.127 mmol) in deuterated water (D2O, 1 mL) is stirred at room temperature for 2 hours, followed by refrigeration at 4°C for 64 hours. The reaction is monitored via 1H-NMR spectroscopy, which confirms the disappearance of the imidazole proton signals and the appearance of acetyl group resonances at δ 2.15 ppm.

Purification and Characterization

The crude product is purified by preparative reverse-phase high-performance liquid chromatography (HPLC) using a gradient of 20 mM ammonium acetate buffer (pH 4.5) and acetonitrile. The final compound, 2'-acetyl adenosine 3'-monophosphate, is obtained as a white solid in 15% yield (3.5 mg). Characterization includes:

  • 1H-NMR (400 MHz, D2O): δ 8.37 (s, 1H, H8), 8.26 (s, 1H, H2), 6.33 (d, J = 6.1 Hz, 1H, H1'), 5.75 (t, J = 5.8 Hz, 1H, H2'), 4.66 (s, 2H, acetyl-CH3).
  • 31P-NMR (100 MHz, D2O): δ 0.10 ppm, confirming the integrity of the phosphate group.
Yield Optimization Challenges

The low yield (15%) is attributed to competing hydrolysis of the acetyl group under aqueous conditions. Strategies to improve efficiency, such as non-aqueous solvents or kinetic trapping, remain unexplored.

Comparative Analysis of Acylating Agents

While 1-acetylimidazole is the primary acylating agent in modern syntheses, earlier studies explored alternatives like acetyl chloride and acetic anhydride. However, these reagents often lead to over-acylation or decomposition, making 1-acetylimidazole the preferred choice due to its selectivity for the 2'-hydroxyl group of A3'P.

Enzymatic and Biochemical Approaches

Historical Context: this compound in Metabolic Pathways

This compound was first identified as an intermediate in the enzymatic activation of acetate by ATP, catalyzed by acetyl-CoA synthetase (Acs). In this pathway, ATP reacts with acetate to form this compound and pyrophosphate (PPi), followed by displacement of AMP by coenzyme A (CoA) to yield acetyl-CoA.

Mechanistic Insights

The reaction follows a two-step mechanism:

  • Adenylylation :
    $$
    \text{ATP + Acetate} \xrightarrow{\text{Acs}} \text{this compound + PPi}
    $$
  • Thioesterification :
    $$
    \text{this compound + CoA} \xrightarrow{\text{Acs}} \text{Acetyl-CoA + AMP}
    $$
    Structural studies of Acs reveal a conserved nucleotide-binding domain that stabilizes the adenylated intermediate.

Isolation of Enzymatically Synthesized this compound

Despite its role in metabolism, enzymatic synthesis of isolable this compound is rare. Early attempts by Berg (1960) demonstrated that chemically synthesized this compound could regenerate ATP in the presence of pyrophosphate. However, in vivo, this compound remains enzyme-bound, complicating its isolation.

Analytical Methods for this compound Characterization

Spectroscopic Techniques

  • NMR Spectroscopy : 1H, 13C, and 31P NMR are indispensable for confirming acetyl group incorporation and phosphate group integrity.
  • Mass Spectrometry : High-resolution electrospray ionization (HR-ESI) mass spectrometry provides molecular weight confirmation (theoretical m/z for C12H16N5O8P: 347.221).

Chromatographic Purity Assessment

Reverse-phase HPLC with UV detection at 260 nm ensures product homogeneity. Retention times for this compound are typically 12–14 minutes under gradient elution conditions.

Q & A

Q. How is acetyl-AMP synthesized and utilized in acetyl-CoA production?

this compound is an intermediate in the two-step reaction catalyzed by acetyl-CoA synthetase (ACSS2/ACS). In the first step, ATP and acetate form this compound and pyrophosphate (PPi) via adenylation. The second step transfers the acetyl group to CoA, yielding acetyl-CoA and AMP. This ping-pong mechanism is conserved across prokaryotes and eukaryotes . Key methodologies to study this include:

  • Isotopic labeling : Tracking acetate incorporation using ³²P-labeled ATP or ¹⁴C-acetate .
  • Kinetic assays : Measuring ATP-PPi exchange rates or CoA-dependent AMP release .

Q. What experimental approaches detect this compound in enzymatic assays?

Detection relies on isolating intermediates or monitoring reaction kinetics:

  • Chromatography : HPLC or TLC separation of this compound from ATP/AMP .
  • Crystallography : Structural snapshots of ACS bound to this compound (e.g., PDB 1PG4, 7L4G) .
  • Mass spectrometry : Identifying this compound in enzyme-substrate complexes .

Q. How does lysine acetylation regulate acetyl-CoA synthetase activity?

Post-translational acetylation of a conserved lysine residue (e.g., Lys609 in Salmonella ACS) inhibits the adenylation step (this compound formation) but not the thioester-forming step. Deacetylation by sirtuins (e.g., CobB) restores activity. Key methods include:

  • Site-directed mutagenesis : Replacing lysine with acetylation-mimetic residues (e.g., Gln) .
  • Enzymatic assays : Comparing adenylation (ATP-PPi exchange) vs. thioesterification (CoA-dependent) rates .

Advanced Research Questions

Q. What structural dynamics facilitate this compound formation and conversion to acetyl-CoA?

ACS undergoes large conformational shifts between "adenylate-forming" (closed) and "thioester-forming" (open) states:

  • Closed conformation : The C-terminal domain rotates ~100°, positioning the active-site lysine to stabilize this compound .
  • Open conformation : CoA binds, and the lysine moves outward to allow thioester bond formation . Table 1 : Structural Studies of ACS Conformations
PDB IDLigandsConformationKey FindingsReference
1PG4Propyl-AMP, CoAOpenCoA binding pocket identified
2P2FAMPClosedLys609 stabilizes this compound

Q. How can computational models predict ACSS2 inhibitor interactions with the this compound binding site?

Molecular docking and dynamics simulate inhibitor binding:

  • Docking studies : Inhibitors like VY-3-135 occupy the this compound and CoA sites, mimicking transition states .
  • Steric clash analysis : Modeling bulkier ligands (e.g., crotonyl-AMP) reveals steric hindrance with Val438 in ACSS2 .
  • Free energy calculations : Ranking inhibitor binding affinities using MM/GBSA .

Q. How to resolve contradictions in ACSS2 substrate specificity for crotonyl-CoA?

Discrepancies arise from indirect vs. direct effects:

  • Direct evidence : Structural models show crotonyl-AMP clashes with ACSS2's Val438, preventing catalysis .
  • Indirect effects : ACSS2 knockdown reduces acetyl-CoA, impairing β-oxidation and histone crotonylation . Methodological resolution :
  • In vitro assays : Purify ACSS2 and test crotonate/butyrate activation .
  • Metabolomics : Quantify crotonyl-CoA levels in ACSS2-knockout cells .

Q. What methodologies assess cAMP's role in modulating ACS activity?

cAMP competes with ATP/AMP in the adenylate pocket:

  • Competitive binding assays : Measure cAMP inhibition of ATP-PPi exchange .
  • Crystallography : Resolve cAMP-ACS complexes to identify binding motifs .
  • Gene regulation studies : Link cAMP-Crp1 signaling to acsA1 expression in Mycobacterium .

Methodological Best Practices

  • Contradiction analysis : Compare structural (direct) vs. cellular (indirect) data to reconcile substrate specificity debates .
  • Data tables : Include processed data (e.g., kinetic constants, RMSD values) in appendices for reproducibility .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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